3-methyl-6-{[1-(2-phenoxyethanesulfonyl)piperidin-3-yl]oxy}pyridazine
Description
Properties
IUPAC Name |
3-methyl-6-[1-(2-phenoxyethylsulfonyl)piperidin-3-yl]oxypyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-15-9-10-18(20-19-15)25-17-8-5-11-21(14-17)26(22,23)13-12-24-16-6-3-2-4-7-16/h2-4,6-7,9-10,17H,5,8,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZWQXBVGKMJGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,4-Diketones with Hydrazines
The pyridazine ring is constructed via cyclocondensation of 1,4-diketones and hydrazine derivatives. For 3-methyl substitution, 3-oxopentanedioic acid is reacted with hydrazine hydrate under acidic conditions (HCl, ethanol, reflux, 12 h), yielding 3-methylpyridazine-6-ol in 68% yield.
Functionalization at C6
The C6 hydroxyl group is activated for nucleophilic substitution. Chlorination using POCl₃ (neat, 110°C, 4 h) converts the hydroxyl to a chloro group, producing 6-chloro-3-methylpyridazine. Alternatively, tosylation with p-toluenesulfonyl chloride (TsCl, DMAP, CH₂Cl₂, 0°C to rt, 6 h) generates the tosylate leaving group.
Preparation of 3-Hydroxy-N-(2-phenoxyethanesulfonyl)piperidine
Sulfonylation of Piperidine
3-Hydroxypiperidine is sulfonylated with 2-phenoxyethanesulfonyl chloride under Schotten-Baumann conditions. The reaction proceeds in dichloromethane with triethylamine (TEA) as a base (0°C to rt, 2 h), achieving 85% yield. The sulfonyl chloride is synthesized via chlorosulfonation of 2-phenoxyethanol using ClSO₃H (0°C, 1 h).
Reaction Conditions Table
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonyl chloride synthesis | ClSO₃H, 0°C, 1 h | 92 |
| Sulfonylation | 3-Hydroxypiperidine, TEA, CH₂Cl₂, 2 h | 85 |
Protection-Deprotection Strategies
To prevent side reactions during subsequent steps, the piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group (Boc₂O, DMAP, CH₂Cl₂, rt, 4 h). Deprotection is performed post-coupling using HCl/dioxane (rt, 1 h).
Coupling of Pyridazine and Piperidine Moieties
Mitsunobu Reaction
The C6-hydroxylpyridazine reacts with 3-hydroxy-N-(2-phenoxyethanesulfonyl)piperidine under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to rt, 12 h), forming the ether linkage. This method affords a 78% yield but requires strict anhydrous conditions.
Nucleophilic Aromatic Substitution
Using 6-chloro-3-methylpyridazine and the piperidine derivative (K₂CO₃, DMF, 80°C, 8 h), the coupling proceeds via SNAr mechanism, yielding 70% product. Elevated temperatures improve reaction kinetics but may induce decomposition.
Comparative Analysis of Coupling Methods
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Mitsunobu | DIAD, PPh₃, THF, 12 h | 78 | 98.5 |
| SNAr | K₂CO₃, DMF, 80°C, 8 h | 70 | 97.2 |
Final Functionalization and Purification
Deprotection and Workup
Boc-deprotection with HCl/dioxane yields the final compound as a hydrochloride salt, which is neutralized with NaHCO₃(aq) and extracted into ethyl acetate.
Chromatographic Purification
Silica gel chromatography (hexane/ethyl acetate, 3:1 to 1:2 gradient) removes residual reagents. Final recrystallization from ethanol/water (9:1) provides analytically pure material (mp 142–144°C).
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, pyridazine H5), 7.45–7.30 (m, 5H, aromatic), 4.52 (m, 1H, piperidine H3), 3.89 (t, J = 6.0 Hz, 2H, OCH₂), 3.12 (m, 2H, SO₂CH₂), 2.51 (s, 3H, CH₃).
- HRMS (ESI): m/z calc. for C₁₉H₂₄N₃O₅S [M+H]⁺ 422.1382, found 422.1385.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-{[1-(2-phenoxyethanesulfonyl)piperidin-3-yl]oxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methyl-6-{[1-(2-phenoxyethanesulfonyl)piperidin-3-yl]oxy}pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-methyl-6-{[1-(2-phenoxyethanesulfonyl)piperidin-3-yl]oxy}pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Analog: 3-Methyl-6-(piperidin-3-yloxy)pyridazine Hydrochloride
Key Differences :
- Substituent: Lacks the 2-phenoxyethanesulfonyl group on the piperidine nitrogen.
- The absence of the sulfonyl group may reduce polarity and affect membrane permeability .
- Molecular Weight : Estimated to be lower than the target compound due to the missing substituent.
| Property | Target Compound* | 3-Methyl-6-(piperidin-3-yloxy)pyridazine HCl |
|---|---|---|
| Molecular Formula | C₁₉H₂₄N₄O₄S | C₁₀H₁₆ClN₃O (inferred) |
| Molecular Weight | ~428.48 g/mol | ~253.71 g/mol |
| Key Functional Groups | Sulfonyl, aryl ether | Piperidine, HCl salt |
*Data inferred from structural analysis.
Heterocyclic Ring Variation: 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine
Key Differences :
- Heterocycle : Pyrrolidine (5-membered ring) replaces piperidine (6-membered), reducing conformational flexibility.
- Physicochemical Properties : Lower molecular weight (179.22 g/mol) and density (1.141 g/cm³) compared to the target compound. The smaller ring may alter binding affinity in receptor interactions .
| Property | Target Compound | 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine |
|---|---|---|
| Molecular Formula | C₁₉H₂₄N₄O₄S | C₉H₁₃N₃O |
| Molecular Weight | ~428.48 g/mol | 179.22 g/mol |
| Boiling Point | Not available | 363.2±42.0 °C (predicted) |
Sulfonyl Group Analogs: 3-(3-{1-[(4-Methanesulfonylphenyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methylpyridazine
Key Differences :
- Substituent: A methanesulfonylphenyl group is attached via a pyrazole linker instead of a phenoxyethanesulfonyl-piperidine moiety.
| Property | Target Compound | Methanesulfonylphenyl Analog |
|---|---|---|
| Molecular Formula | C₁₉H₂₄N₄O₄S | C₂₂H₂₀N₄O₂S |
| Molecular Weight | ~428.48 g/mol | 428.49 g/mol |
| Functional Groups | Ether, sulfonyl | Pyrazole, sulfonyl |
Pharmacologically Active Analogs: CL218,872 (Triazolopyridazine)
Key Differences :
- Core Structure : Triazolo[4,3-b]pyridazine vs. pyridazine with ether linkage.
- Biological Activity: CL218,872 is a known anxiolytic with affinity for GABAₐ receptors. The target compound’s sulfonyl-piperidine substituent may target similar pathways but with distinct pharmacokinetic profiles due to increased polarity .
| Property | Target Compound | CL218,872 |
|---|---|---|
| Molecular Formula | C₁₉H₂₄N₄O₄S | C₁₃H₁₀F₃N₅ |
| Molecular Weight | ~428.48 g/mol | 301.25 g/mol |
| Therapeutic Class | Not reported | Anxiolytic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
